molecular formula C12H22O2 B076809 4-tert-Butylcyclohexyl acetate CAS No. 10411-92-4

4-tert-Butylcyclohexyl acetate

Cat. No.: B076809
CAS No.: 10411-92-4
M. Wt: 198.3 g/mol
InChI Key: MBZRJSQZCBXRGK-UHFFFAOYSA-N
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Chemical Reactions Analysis

4-tert-Butylcyclohexyl acetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids under strong oxidizing conditions.

    Reduction: Reduction reactions typically yield the corresponding alcohols.

    Substitution: Nucleophilic substitution reactions can occur, especially in the presence of strong nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-tert-Butylcyclohexyl acetate is widely used in scientific research and industrial applications:

Mechanism of Action

The mechanism of action of 4-tert-Butylcyclohexyl acetate primarily involves its interaction with olfactory receptors. The molecular structure allows it to bind to specific receptors in the nasal cavity, triggering a signal transduction pathway that results in the perception of its characteristic woody and floral scent.

Comparison with Similar Compounds

4-tert-Butylcyclohexyl acetate can be compared with other similar compounds such as:

  • Cyclohexanol, 4-(1,1-dimethylethyl)-, acetate, cis-
  • Cyclohexanol, 4-(1,1-dimethylethyl)-, acetate, trans-
  • Acetic acid p-tert-butylcyclohexyl ester

These compounds share similar structural features but differ in their isomeric forms and olfactory properties .

Properties

IUPAC Name

(4-tert-butylcyclohexyl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O2/c1-9(13)14-11-7-5-10(6-8-11)12(2,3)4/h10-11H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBZRJSQZCBXRGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CCC(CC1)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1027974, DTXSID701014582, DTXSID70893643
Record name 4-tert-Butylcyclohexyl acetate
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Record name trans-4-tert-Butylcyclohexyl acetate
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Record name 4-tert-Butylcyclohexyl acetate, cis-
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Molecular Weight

198.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Dry Powder, Liquid, Other Solid; Dry Powder, Water or Solvent Wet Solid, Liquid; Liquid
Record name Cyclohexanol, 4-(1,1-dimethylethyl)-, 1-acetate
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CAS No.

32210-23-4, 1900-69-2, 10411-92-4
Record name 4-tert-Butylcyclohexyl acetate
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Record name 4-tert-Butylcyclohexanyl acetate, trans-
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Record name 4-tert-Butylcyclohexyl acetate, cis-
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Record name 4-tert-Butylcyclohexyl acetate
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Record name Cyclohexanol, 4-(1,1-dimethylethyl)-, 1-acetate
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Record name Cyclohexanol, 4-(1,1-dimethylethyl)-, 1-acetate, cis-
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Record name Cyclohexanol, 4-(1,1-dimethylethyl)-, 1-acetate, trans-
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Record name 4-tert-Butylcyclohexyl acetate
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Record name 4-tert-Butylcyclohexyl acetate, cis-
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Record name cis-4-tert-butylcyclohexyl acetate
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Record name 4-TERT-BUTYLCYCLOHEXYL ACETATE, CIS-
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Record name 4-TERT-BUTYLCYCLOHEXANYL ACETATE, TRANS-
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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